2-甲氧基吡啶-4-硼酸

描述

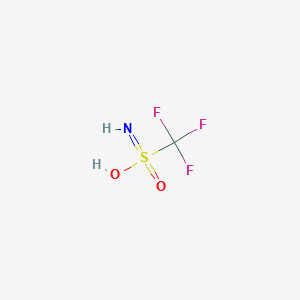

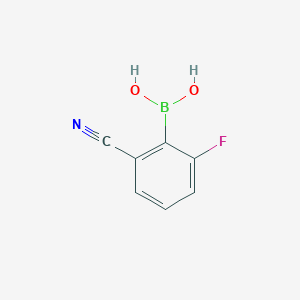

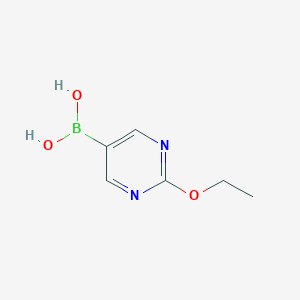

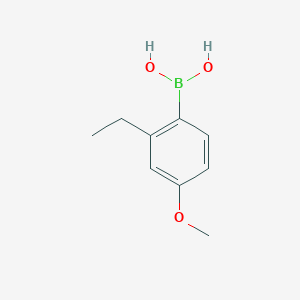

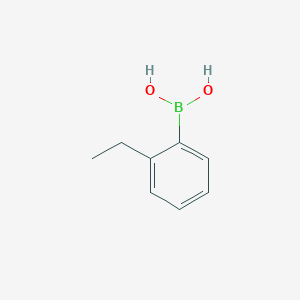

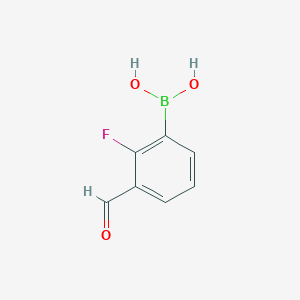

2-Methoxypyridine-4-boronic acid is a chemical compound that belongs to the class of organoboron compounds, which are known for their utility in various chemical reactions and applications. While the provided papers do not directly discuss 2-methoxypyridine-4-boronic acid, they do provide insights into the behavior and applications of structurally related boronic acids and boronate esters.

Synthesis Analysis

The synthesis of boronic acids often involves the use of directed ortho-metalation reactions or electrophilic activation methods. For example, 2-ethoxy-3-pyridylboronic acid is synthesized on a gram scale via a directed ortho-metalation reaction on readily-available 2-ethoxypyridine . Similarly, boronic acids can be used to activate unprotected maltols in water, highlighting the versatility of boronic acids in synthesis .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic moiety. The structure of 2-(methoxycarbonyl)phenylboronic acid involves two crystallographically independent conformers, which are ordered to produce a specific hydrogen-bonding network . This suggests that 2-methoxypyridine-4-boronic acid may also form distinct hydrogen-bonding patterns due to the presence of the boronic acid group.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, such as Suzuki cross-coupling reactions, which are used to synthesize highly-functionalized aryl/heteroaryl compounds . They also act as catalysts for esterification reactions and can form reversible covalent bonds with diols, which is useful in diol recognition and carbohydrate binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the intramolecular and intermolecular hydrogen bonds in boronic acids can affect their solubility and reactivity . The presence of electron-withdrawing or electron-donating groups on the boronic acid can also impact its binding affinity to diols .

科学研究应用

Suzuki–Miyaura 偶联反应

2-甲氧基吡啶-4-硼酸可作为 Suzuki–Miyaura (SM) 交叉偶联反应中的有机硼试剂 . 这种反应是最广泛应用的过渡金属催化的碳-碳键形成反应之一。 它以其温和且对官能团耐受的反应条件以及使用相对稳定、易于制备且通常对环境友好的有机硼试剂而闻名 .

脱硼反应

频哪醇硼酸酯(如 2-甲氧基吡啶-4-硼酸)的脱硼反应是另一个重要的应用 . 该过程涉及从硼酸酯中去除硼部分,这是许多合成序列中的一个关键步骤 .

烯烃的反马氏加氢甲基化

频哪醇硼酸酯的脱硼反应可以与 Matteson–CH2–同系化配对,以实现正式的反马氏烯烃加氢甲基化 . 这是一种有价值但以前未知的转化 .

药物化学

2-甲氧基吡啶-4-硼酸用于药物化学. 硼酸部分可以与生物靶标相互作用,使其在药物的设计和合成中发挥作用.

有机合成

该化合物也是有机合成中一种有价值的构建单元. 它可以用来将 2-甲氧基吡啶-4-硼酸部分引入更大的分子中,从而合成复杂的复杂有机化合物.

催化

作用机制

Target of Action

2-Methoxypyridine-4-boronic Acid is primarily used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines, which are known to inhibit JAK1/3 . The primary targets of this compound are therefore the Janus Kinase 1 and 3 (JAK1/3) enzymes.

Mode of Action

The compound interacts with its targets through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the formation of carbon–carbon bonds, facilitated by a transition metal catalyst, typically palladium . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the electrophilic organic groups. In transmetalation, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 2-Methoxypyridine-4-boronic Acid . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The compound’s role in this pathway allows for the synthesis of complex organic molecules, such as pyrrolopyridazines, which can inhibit JAK1/3 enzymes .

Pharmacokinetics

The compound’s role as a reagent in the suzuki–miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific conditions of the reaction and the nature of the other compounds involved .

Result of Action

The molecular and cellular effects of 2-Methoxypyridine-4-boronic Acid’s action are primarily seen in its ability to facilitate the synthesis of pyrrolopyridazines . These compounds are known to inhibit JAK1/3 enzymes, which play a crucial role in signal transduction for various cytokines and growth factors involved in hematopoiesis and immune cell function .

Action Environment

The efficacy and stability of 2-Methoxypyridine-4-boronic Acid are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, safety data suggests that the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . The compound may also pose certain hazards, including skin and eye irritation, and respiratory toxicity .

安全和危害

未来方向

属性

IUPAC Name |

(2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQMUJSACXTPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634895 | |

| Record name | (2-Methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

762262-09-9 | |

| Record name | (2-Methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxypyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)